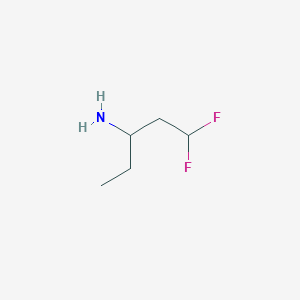

1,1-Difluoropentan-3-amine

Descripción general

Descripción

1,1-Difluoropentan-3-amine is a chemical compound with the molecular formula C5H11F2N . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of amines, such as 1,1-Difluoropentan-3-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides, ammonia, and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of 1,1-Difluoropentan-3-amine consists of five carbon atoms, eleven hydrogen atoms, two fluorine atoms, and one nitrogen atom . The exact structure can be determined using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving 1,1-Difluoropentan-3-amine can be analyzed using various techniques. For instance, spectroscopy of amines can be used to determine the structure of an unknown amine . Additionally, complex ion equilibria and complexometric titrations can be used to study the reactions of amines with other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Difluoropentan-3-amine can be analyzed using various techniques. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Aplicaciones Científicas De Investigación

Fluorescence in Biochemical Research

1,1-Difluoropentan-3-amine: can be utilized in the synthesis of fluorescent probes for biochemical applications . These probes are essential for visualizing cellular processes, and the compound’s amine group can react with fluorophores, making it valuable for labeling biomolecules.

Bioconjugation in Immunology

In immunology, 1,1-Difluoropentan-3-amine is used to create bioconjugates for antibody labeling . This enhances the detection and quantification of antigens in various immunoassays, contributing to advancements in diagnostic techniques.

Drug Discovery and Medicinal Chemistry

The compound serves as a building block in medicinal chemistry for the development of new pharmaceuticals . Its difluorinated structure can improve the metabolic stability and pharmacokinetic properties of therapeutic agents.

Material Science: Polymer Synthesis

1,1-Difluoropentan-3-amine: is involved in synthesizing polymers with unique properties for materials science applications . The introduction of difluoro groups can alter the polymer’s characteristics, such as thermal stability and chemical resistance.

Environmental Science: Nanomaterials

In environmental science, the compound can be used to modify the surface properties of nanomaterials . These modifications can improve the efficiency of nanomaterials used in environmental remediation and pollution control.

Analytical Chemistry: Chromatography

The amine can be functionalized to form stationary phases for chromatographic separation techniques in analytical chemistry . This application is crucial for the purification and analysis of complex mixtures.

Organic Synthesis: Catalyst Development

1,1-Difluoropentan-3-amine: can act as a ligand in catalyst development for organic synthesis . Catalysts containing this compound can facilitate various chemical reactions, including asymmetric synthesis and carbon-carbon bond formation.

Agriculture: Agrochemical Formulation

In agriculture, the compound’s derivatives can be incorporated into agrochemical formulations to enhance the delivery and efficacy of active ingredients . This application is particularly relevant for developing sustainable farming practices.

Safety and Hazards

The safety data sheet for a similar compound, 1,1’-Diacetylferrocene, indicates that it is highly flammable and can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for 1,1-Difluoropentan-3-amine are not mentioned in the search results, the field of nanomaterials, including nanoparticles, has seen a surge in interest due to their novel or enhanced physical and chemical properties . These materials have a multitude of innovative applications in various fields, including medicine, electronics, agriculture, and food production .

Propiedades

IUPAC Name |

1,1-difluoropentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N/c1-2-4(8)3-5(6)7/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBMFUXXZPZHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

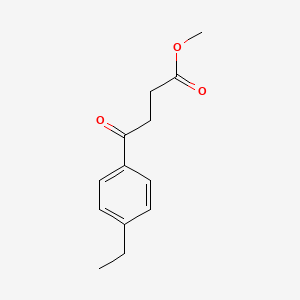

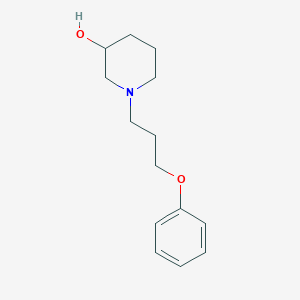

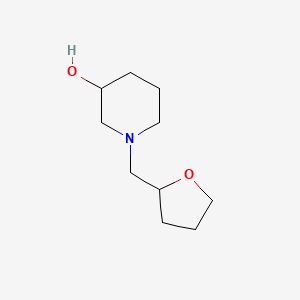

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1467870.png)

![1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate](/img/structure/B1467872.png)

![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)

![4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid](/img/structure/B1467878.png)

![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)